15-Oxoicosanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Oxoicosanoic acid can be synthesized through several methods. One common approach involves the oxidation of icosanoic acid using specific oxidizing agents. Another method includes the use of N,N-Dimethylformamide di-tert-butyl acetal as a reagent to introduce the ketone group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 15-Oxoicosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 15-hydroxyicosanoic acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Esterification Catalysts: Sulfuric acid, hydrochloric acid.
Major Products:
Dicarboxylic Acids: Formed through oxidation.
15-Hydroxyicosanoic Acid: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
15-Oxoicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 15-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammation. The ketone group at the 15th position plays a crucial role in its biological activity, influencing various signaling pathways and cellular responses .
Comparison with Similar Compounds
Icosanoic Acid: A straight-chain saturated fatty acid with a similar carbon chain length but lacking the ketone group.
15-Hydroxyicosanoic Acid: Similar structure but with a hydroxyl group instead of a ketone group at the 15th position.
20-(tert-Butoxy)-20-oxoicosanoic Acid: A derivative with a tert-butoxy group, used in specific synthetic applications
Uniqueness: 15-Oxoicosanoic acid is unique due to the presence of the ketone group at the 15th position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
15-oxoicosanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPLORZKRPYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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